(S)-苄基(3-甲基-1-氧代-1-(丙氨基)丁烷-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

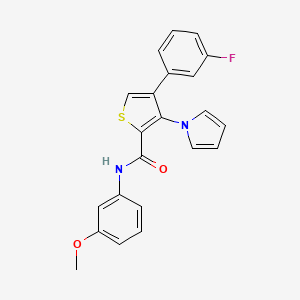

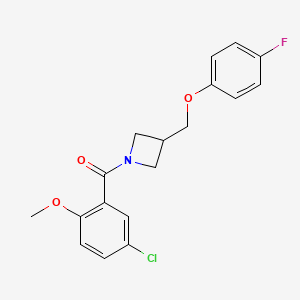

This compound is a chiral isopropyl carbamate derivative . It has been studied for its fungicidal activity, particularly against Phytophthora capsici .

Synthesis Analysis

The compound was synthesized as part of a study on amino acid analogues . The synthetic route of a similar compound is described in Scheme 1 .Molecular Structure Analysis

The molecular structure of this compound includes two chiral carbons . The R and S isomers of the compound have been shown to influence its activity against P. capsici .Chemical Reactions Analysis

The compound was used as a starting material and its racemate was isolated . The EC50 values of the isolated compounds against P. capsici were determined .科学研究应用

Fungicidal Activity

N-Propyl L-Z-Valinamide has been investigated for its fungicidal properties. Specifically, two isopropyl diastereomers of this compound were isolated and evaluated for their effectiveness against Phytophthora capsici, a pathogenic fungus that affects various crops. The results indicated that these chiral compounds exhibited excellent fungicidal activity, with compound 4b showing remarkable efficacy (better than the positive control dimethomorph) against P. capsici . This application is crucial for protecting plants and preventing crop losses due to fungal infections.

Synthetic Intermediates and Building Blocks

The propargyl group within N-Propyl L-Z-Valinamide serves as a versatile moiety. Its introduction into small-molecule building blocks opens up new synthetic pathways. Recent advances in propargylation agents have led to the synthesis and functionalization of more elaborate and complex building blocks and intermediates. Researchers have explored propargylation methodologies, emphasizing their impact in organic synthesis . This application contributes to the development of novel organic precursors.

Biodegradable Product Synthesis

N-Propyl L-Z-Valinamide can be employed in the production of n-propyl propionate (ProPro), a harmless and biodegradable compound. ProPro finds applications in various fields, including drugs, inks, coatings, food, and perfumes. The equilibrium reaction for ProPro synthesis can be enhanced by constant withdrawal of the products as the reaction progresses . This highlights the compound’s potential in sustainable and eco-friendly product development.

Heterocyclic Ring Functionalization

The direct introduction of propargyl groups into heterocyclic rings is desirable for accessing important and novel organic precursors. N-Propyl L-Z-Valinamide can serve as a building block for N-heterocyclic systems, contributing to the synthesis of natural products, drugs, and functional organic materials . Its incorporation into heterocyclic frameworks expands the scope of chemical transformations.

Catalyst Development

Researchers have explored catalysts and catalytic systems involving propargyl derivatives. These catalysts play a crucial role in promoting specific reactions, including propargylation. Understanding the interactions between N-Propyl L-Z-Valinamide and various catalysts can lead to the development of efficient synthetic methodologies . This application contributes to the advancement of sustainable and selective chemical processes.

Homopropargylic Reagents

The propargyl moiety in N-Propyl L-Z-Valinamide can undergo tautomerization, converting to an allenyl moiety. Both forms (propargyl and allenyl) can function as propargylation agents, expanding the synthetic possibilities. Researchers have explored the interchangeability of these derivatives to obtain propargylated analogs or apply them to different substrates . This versatility enhances the compound’s utility in organic synthesis.

未来方向

属性

IUPAC Name |

benzyl N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-4-10-17-15(19)14(12(2)3)18-16(20)21-11-13-8-6-5-7-9-13/h5-9,12,14H,4,10-11H2,1-3H3,(H,17,19)(H,18,20)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROIQIHYUUSYMC-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649705 |

Source

|

| Record name | Benzyl [(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861904-21-4 |

Source

|

| Record name | Benzyl [(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2358093.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide](/img/structure/B2358100.png)

![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2358105.png)

![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2358114.png)

![2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)